Arsine sulfide, trimethyl-
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Overview
Description
Arsine sulfide, trimethyl- is a chemical compound with the formula (CH₃)₃AsS. This compound is an organoarsenic compound, meaning it contains arsenic bonded to carbon atoms. It is known for its distinct “garlic-like” smell and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl-O)n
This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.
Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .
Chemical Reactions Analysis
Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:
Oxidation: AsMe3+21O2→OAsMe3
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.
Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .
Scientific Research Applications
Arsine sulfide, trimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.
Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.
Mechanism of Action
The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .
Comparison with Similar Compounds
- Cacodylic acid
- Triphenylarsine
- Pentamethylarsenic
- Trimethylphosphine
- Trimethylamine
Comparison: Arsine sulfide, trimethyl- is unique due to its specific structure and reactivity. Unlike cacodylic acid, which is more stable, arsine sulfide, trimethyl- is pyrophoric and highly reactive. Compared to triphenylarsine, it has a simpler structure and different applications in coordination chemistry .
Properties
CAS No. |
26386-93-6 |
---|---|
Molecular Formula |
C3H9AsS |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
trimethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3 |
InChI Key |
POPXJRHXSZWPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)C |
Origin of Product |
United States |
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